molecular formula C14H16O3 B15410678 Butyl 3-(2-formylphenyl)prop-2-enoate CAS No. 826991-00-8

Butyl 3-(2-formylphenyl)prop-2-enoate

Cat. No.: B15410678
CAS No.: 826991-00-8
M. Wt: 232.27 g/mol
InChI Key: YRFIFIJPMBAGKF-UHFFFAOYSA-N
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Description

Butyl 3-(2-formylphenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a conjugated enoate moiety and a 2-formylphenyl substituent. This structural motif confers unique reactivity, particularly in cycloaddition reactions and as a precursor in heterocyclic synthesis. While direct studies on this compound are sparse, its structural analogs, such as butyl acrylate and related esters, are well-documented in industrial and pharmacological contexts .

Properties

CAS No.

826991-00-8

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

butyl 3-(2-formylphenyl)prop-2-enoate

InChI

InChI=1S/C14H16O3/c1-2-3-10-17-14(16)9-8-12-6-4-5-7-13(12)11-15/h4-9,11H,2-3,10H2,1H3

InChI Key

YRFIFIJPMBAGKF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=CC1=CC=CC=C1C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Butyl Acrylate (Butyl prop-2-enoate)

Butyl acrylate (CAS 141-32-2) shares the prop-2-enoate backbone with the target compound but lacks the 2-formylphenyl substituent. Key differences include:

  • Reactivity: Butyl acrylate is primarily used as a monomer in polymer production (e.g., acrylic resins) due to its radical polymerization capacity. In contrast, the 2-formylphenyl group in Butyl 3-(2-formylphenyl)prop-2-enoate may enable nucleophilic aromatic substitution or serve as a directing group in transition metal-catalyzed reactions.
  • Safety Profile: Butyl acrylate is classified as flammable (Flash Point: 39°C) and a skin irritant, with acute toxicity (LD50 oral rat: 900 mg/kg) .

Baccatin III Esters (Pharmacopeial Analogs)

The USP Pharmacopeial Forum describes butyl and pentyl analogs of baccatin III esters (e.g., taxane derivatives) with complex ester functionalities . While these are pharmacologically active, this compound differs in:

  • Application : Baccatin esters are intermediates in anticancer drug synthesis (e.g., paclitaxel), whereas the target compound’s formyl group suggests utility in organic synthesis (e.g., as a Michael acceptor or aldehyde precursor).
  • Stereochemical Complexity: Baccatin analogs exhibit multiple stereocenters and amino acid conjugates, while this compound has a planar α,β-unsaturated system with fewer stereochemical constraints.

Other α,β-Unsaturated Esters

Compounds like methyl cinnamate or ethyl 2-formylacrylate share partial structural similarity:

  • Electronic Effects: The electron-withdrawing formyl group in this compound increases electrophilicity at the β-carbon compared to non-substituted acrylates, enhancing reactivity in conjugate additions.
  • Solubility : Aliphatic acrylates (e.g., butyl acrylate) are more lipophilic than aromatic-substituted analogs, impacting solvent compatibility in synthetic workflows.

Data Tables

Table 1: Structural and Physicochemical Comparison

Property This compound Butyl Acrylate Baccatin III Butyl Ester
Molecular Formula C₁₄H₁₆O₃ C₇H₁₂O₂ C₄₇H₅₈NO₁₄
Molecular Weight (g/mol) 232.28 128.17 ~908.94
Key Functional Groups α,β-unsaturated ester, formylphenyl α,β-unsaturated ester Polyoxygenated taxane core
Primary Applications Organic synthesis Polymer production Anticancer drug synthesis

Table 2: Reactivity Comparison

Reaction Type This compound Butyl Acrylate
Radical Polymerization Low (steric hindrance) High
Conjugate Addition High (activated β-carbon) Moderate
Aldehyde-Specific Yes (formyl group) No

Q & A

Q. What are the recommended synthetic routes for Butyl 3-(2-formylphenyl)prop-2-enoate, and how can reaction conditions be optimized for high yield?

The compound can be synthesized via esterification of 3-(2-formylphenyl)prop-2-enoic acid with butanol under acidic catalysis. A methodologically robust approach involves using sulfuric acid as a catalyst, refluxing at 80–100°C for 6–8 hours, and employing Dean-Stark traps to remove water, improving yield by shifting equilibrium . Optimization studies suggest monitoring reaction progress via thin-layer chromatography (TLC) and adjusting molar ratios (e.g., 1:1.2 acid-to-alcohol) to minimize side products.

Q. How can X-ray crystallography be employed to determine the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Crystals grown via slow evaporation (e.g., in ethanol/water mixtures) are analyzed using Mo-Kα radiation. Data refinement with SHELXL (for small-molecule structures) resolves bond lengths and angles, while ORTEP-3 visualizes thermal ellipsoids and molecular geometry . Critical parameters include R-factors (<5%) and hydrogen-bonding networks, which validate structural accuracy.

Q. What spectroscopic techniques are effective for characterizing this compound?

  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and formyl (CHO, ~2720 cm⁻¹) stretching modes.
  • NMR : ¹H NMR reveals vinyl proton coupling (δ 6.5–7.5 ppm, J = 15–16 Hz for trans-configuration) and butyl ester protons (δ 0.9–4.3 ppm). ¹³C NMR confirms the ester carbonyl (δ ~165 ppm) .
  • UV-Vis : Absorbance near 250–300 nm indicates π→π* transitions in the conjugated enoate system.

Advanced Research Questions

Q. How do hydrogen bonding interactions influence the crystalline packing of this compound?

Graph set analysis (e.g., Etter’s formalism ) reveals that C–H···O and O–H···O interactions between the formyl group and ester oxygen stabilize the lattice. These interactions create infinite chains (motif C(6) ) or dimeric rings ( R₂²(8) ), affecting melting points and solubility . Hirshfeld surface analysis quantifies intermolecular contacts, with dₙᵒʳₘ plots highlighting dominant H···O contributions (>30% surface area) .

Q. What computational methods are appropriate for modeling the electronic structure of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), polarizability, and hyperpolarizability for nonlinear optical applications. Solvent effects (e.g., methanol) are modeled using the PCM approach , while electrostatic potential maps identify nucleophilic/electrophilic sites at the formyl and vinyl groups .

Q. How can contradictions in biological activity data between this compound and its analogs be resolved?

Comparative SAR studies should evaluate substituent effects:

  • 2-formylphenyl vs. 4-hydroxyphenyl : The formyl group enhances electrophilicity, increasing reactivity with thiols in enzyme active sites.
  • Butyl ester vs. methyl ester : Longer alkyl chains improve lipophilicity (logP >3), enhancing membrane permeability but reducing aqueous solubility. Molecular docking (e.g., AutoDock Vina ) against targets like penicillin-binding proteins clarifies binding affinities (ΔG < -7 kcal/mol) .

Q. What strategies elucidate reaction mechanisms involving this compound?

  • Kinetic Studies : Pseudo-first-order conditions with excess nucleophile (e.g., amines) track ester hydrolysis via UV-Vis.
  • Isolation of Intermediates : Trapping Michael adducts with Grignard reagents or Diels-Alder dienes confirms α,β-unsaturated ester reactivity .
  • Isotopic Labeling : ¹⁸O-tracing in hydrolysis identifies acyl-oxygen vs. alkyl-oxygen cleavage pathways.

Q. What challenges arise in scaling up synthesis from lab to pilot plant?

Key issues include:

  • Heat Management : Exothermic esterification requires jacketed reactors with controlled cooling.
  • Purification : Column chromatography is impractical; switch to fractional distillation or recrystallization (e.g., hexane/ethyl acetate).
  • Catalyst Recovery : Heterogeneous catalysts (e.g., Amberlyst-15) reduce waste vs. H₂SO₄ .

Q. How does the 2-formylphenyl group affect photophysical properties compared to other aryl substituents?

The electron-withdrawing formyl group redshifts UV absorbance (λₘₐₓ ~290→310 nm) and increases molar extinction coefficients (ε >10⁴ L·mol⁻¹·cm⁻¹) due to enhanced conjugation. Transient absorption spectroscopy reveals triplet-state lifetimes (~50 ns) suitable for photocatalysis .

Q. What quality control protocols ensure purity for pharmacological studies?

  • HPLC : C18 column, 70:30 acetonitrile/water, retention time 8.2 min (purity >98%).
  • Elemental Analysis : ΔC/H/N <0.3% vs. theoretical values.
  • Thermogravimetry (TGA) : Confirms thermal stability (<5% mass loss at 150°C) .

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